molecular formula C20H15FO3 B5869979 phenyl 2-[(4-fluorobenzyl)oxy]benzoate

phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Cat. No.: B5869979
M. Wt: 322.3 g/mol
InChI Key: MNHLTFFIXSOWOI-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenyl group, a benzoate ester, and a 4-fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-[(4-fluorobenzyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base like sodium hydroxide. The reaction is usually performed at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the 4-fluorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of phenyl 2-[(4-fluorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: Lacks the 4-fluorobenzyl ether moiety, making it less versatile in certain applications.

    4-Fluorobenzyl benzoate: Similar structure but without the phenyl group, leading to different chemical properties and reactivity.

Uniqueness

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate is unique due to the presence of both the phenyl group and the 4-fluorobenzyl ether moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

phenyl 2-[(4-fluorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-16-12-10-15(11-13-16)14-23-19-9-5-4-8-18(19)20(22)24-17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHLTFFIXSOWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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